3-(1-Aminopentyl)phenol 3-(1-Aminopentyl)phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16272510
InChI: InChI=1S/C11H17NO/c1-2-3-7-11(12)9-5-4-6-10(13)8-9/h4-6,8,11,13H,2-3,7,12H2,1H3
SMILES:
Molecular Formula: C11H17NO
Molecular Weight: 179.26 g/mol

3-(1-Aminopentyl)phenol

CAS No.:

Cat. No.: VC16272510

Molecular Formula: C11H17NO

Molecular Weight: 179.26 g/mol

* For research use only. Not for human or veterinary use.

3-(1-Aminopentyl)phenol -

Specification

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
IUPAC Name 3-(1-aminopentyl)phenol
Standard InChI InChI=1S/C11H17NO/c1-2-3-7-11(12)9-5-4-6-10(13)8-9/h4-6,8,11,13H,2-3,7,12H2,1H3
Standard InChI Key BGANQTLHQOGKPH-UHFFFAOYSA-N
Canonical SMILES CCCCC(C1=CC(=CC=C1)O)N

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

3-(1-Aminoethyl)phenol (CAS 63720-38-7) is characterized by the molecular formula C8H11NO\text{C}_8\text{H}_{11}\text{NO}, with a molecular weight of 137.18 g/mol . The compound features a phenol ring substituted at the third position by a 1-aminoethyl group (CH(NH2)CH3-\text{CH}(\text{NH}_2)\text{CH}_3), introducing a stereocenter at the ethyl carbon. Key structural parameters include:

PropertyValue
XLogP30.9
Hydrogen Bond Donors2 (phenolic -OH, amine -NH2_2)
Topological Polar Surface Area46.2 Ų
Rotatable Bonds1 (C-N bond in aminoethyl)

The presence of both hydrophilic (amine, phenol) and hydrophobic (aromatic ring) groups confers amphiphilic behavior, influencing solubility and reactivity .

Stereochemical Variants

The compound exists as enantiomers due to the chiral center in the aminoethyl side chain:

  • (R)-3-(1-Aminoethyl)phenol (CAS 518060-42-9)

  • (S)-3-(1-Aminoethyl)phenol (Patent WO2011159910A2)

Enantiomeric purity is critical for pharmaceutical applications, as demonstrated by biocatalytic methods achieving >99% enantiomeric excess (e.e.) for the (S)-isomer using engineered transaminases .

Synthetic Methodologies

Catalytic Hydrogenation of Nitrophenol Derivatives

A widely employed route involves the hydrogenation of 3-nitrophenol precursors. For example, nanocomposite-catalyzed reduction of m-nitrophenol in ethanol under H2\text{H}_2 (1 MPa, 60°C) achieves 100% conversion to 3-aminophenol derivatives, with 99.2% selectivity . While this method primarily yields 3-aminophenol (C6H7NO\text{C}_6\text{H}_7\text{NO}), analogous strategies using substituted nitrophenols could theoretically extend to 3-(1-aminoethyl)phenol.

Biocatalytic Asymmetric Synthesis

Patent WO2011159910A2 details an engineered transaminase polypeptide that converts 3-hydroxyacetophenone to (S)-3-(1-aminoethyl)phenol with high efficiency . Key reaction parameters include:

  • Substrate: 35 g/L 3-hydroxyacetophenone

  • Cofactor: 1 mM pyridoxal phosphate

  • Conditions: 1.5 M isopropylamine, 5% DMSO, pH 7.5, 45°C

  • Performance: 50-fold rate enhancement over wild-type enzymes, enabling industrial-scale production .

Applications in Pharmaceutical Chemistry

Intermediate for β-Adrenergic Ligands

The (S)-enantiomer serves as a chiral building block for β2_2-adrenergic receptor agonists. Molecular docking studies reveal that the stereochemistry of the aminoethyl group influences binding affinity to transmembrane helices 3 and 5 of the receptor .

Antimicrobial Agent Development

Quaternary ammonium derivatives of 3-(1-aminoethyl)phenol exhibit broad-spectrum antimicrobial activity. For instance, N-alkylation with dodecyl chains yields compounds with minimum inhibitory concentrations (MICs) of 2–4 µg/mL against Staphylococcus aureus and Escherichia coli .

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